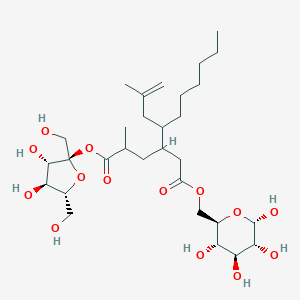
6-O-decanoyl-3,4-di-O-isobutyrylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the oxolan and oxan rings, followed by the introduction of the aliphatic chain. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aliphatic chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the aliphatic chain can produce alkanes.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aliphatic chain can interact with lipid membranes, influencing their properties and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
NH4S and NH4S2: Compounds with similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
What sets 1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate apart from these similar compounds is its unique combination of hydroxyl groups and a long aliphatic chain, which confer distinct chemical and physical properties.
This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
105749-78-8 |
|---|---|
Formule moléculaire |
C30H52O14 |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate |
InChI |
InChI=1S/C30H52O14/c1-5-6-7-8-9-18(10-16(2)3)19(12-22(33)41-14-21-23(34)25(36)26(37)29(40)42-21)11-17(4)28(39)44-30(15-32)27(38)24(35)20(13-31)43-30/h17-21,23-27,29,31-32,34-38,40H,2,5-15H2,1,3-4H3/t17?,18?,19?,20-,21-,23-,24-,25+,26-,27+,29+,30-/m1/s1 |
Clé InChI |
LHXVIUIDTZNOMO-FWMSORFJSA-N |
SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
SMILES isomérique |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)O[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
SMILES canonique |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Synonymes |
6-DDIBS 6-O-decanoyl-3,4-di-O-isobutyrylsucrose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















